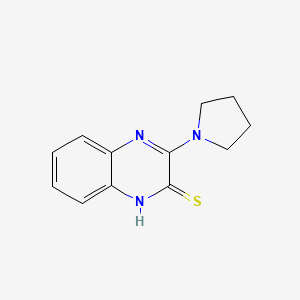

3-(Pyrrolidin-1-yl)quinoxaline-2-thiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C12H13N3S |

|---|---|

Molecular Weight |

231.32 g/mol |

IUPAC Name |

3-pyrrolidin-1-yl-1H-quinoxaline-2-thione |

InChI |

InChI=1S/C12H13N3S/c16-12-11(15-7-3-4-8-15)13-9-5-1-2-6-10(9)14-12/h1-2,5-6H,3-4,7-8H2,(H,14,16) |

InChI Key |

SEQUUAVJVHVHJT-UHFFFAOYSA-N |

Canonical SMILES |

C1CCN(C1)C2=NC3=CC=CC=C3NC2=S |

Origin of Product |

United States |

Synthetic Methodologies for 3 Pyrrolidin 1 Yl Quinoxaline 2 Thiol and Its Analogs

Historical and Current Synthetic Routes to 2-Thioquinoxalines

The foundational approach to the quinoxaline (B1680401) core involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. nih.govresearchgate.net This method, established by Körner and Hinsberg, remains a cornerstone of quinoxaline synthesis. nih.gov Over the years, numerous modifications and improvements have been developed to enhance yields, shorten reaction times, and employ greener reaction conditions. These include the use of various catalysts such as cerium (IV) ammonium (B1175870) nitrate (B79036) (CAN) in water, nih.gov recyclable solid acid catalysts like TiO2-Pr-SO3H, nih.gov and metal-catalyzed cyclizations. mdpi.com

The introduction of a thiol group at the C2 position of the quinoxaline ring, to form 2-thioquinoxalines (or quinoxaline-2(1H)-thiones), is typically achieved through thionation of a precursor quinoxalin-2-one. Common thionating agents include phosphorus pentasulfide (P4S10) and Lawesson's reagent. mdpi.comorganic-chemistry.orgwikipedia.org The reaction of 2,3-dichloroquinoxaline (B139996) with thiourea (B124793) is another established method to introduce the thiol functionality. mdpi.com

Multistep Synthesis of 3-(Pyrrolidin-1-yl)quinoxaline-2-thiol

A plausible and efficient multistep synthetic pathway to this compound is outlined below, commencing from readily available starting materials. This route involves the sequential formation of the quinoxaline core, introduction of the pyrrolidine (B122466) moiety, and subsequent thiolation.

Precursor Synthesis and Strategic Functionalization

The synthesis typically begins with the preparation of quinoxaline-2,3-dione. This is commonly achieved through the cyclocondensation reaction of o-phenylenediamine with oxalic acid in an acidic medium, such as 4N HCl, under reflux conditions. nih.govresearchgate.net This precursor is then chlorinated to yield 2,3-dichloroquinoxaline, a versatile intermediate for further functionalization. The chlorination can be effectively carried out using reagents like phosphorus oxychloride (POCl3). researchgate.net

A key strategic functionalization is the selective nucleophilic aromatic substitution (SNAr) of one of the chlorine atoms. Due to the electron-withdrawing nature of the quinoxaline ring system, the chlorine atoms in 2,3-dichloroquinoxaline are activated towards nucleophilic attack. unisi.it

Thiolation Reaction Mechanisms and Optimization Approaches

The conversion of a carbonyl group to a thiocarbonyl group is a critical step in the synthesis of the target compound. This transformation is most commonly achieved using thionating agents like Lawesson's reagent or phosphorus pentasulfide (P4S10). nih.govorganic-chemistry.orgwikipedia.org

The mechanism of thionation with Lawesson's reagent involves the formation of a reactive dithiophosphine ylide intermediate. This species reacts with the carbonyl group to form a four-membered thiaoxaphosphetane intermediate, which then undergoes a cycloreversion to yield the desired thiocarbonyl and a stable P=O bond. organic-chemistry.org

Optimization of the thiolation reaction often involves adjusting the reaction temperature, solvent, and the stoichiometry of the thionating agent. Microwave-assisted synthesis has also been shown to accelerate these reactions. organic-chemistry.org A combination of P4S10 and hexamethyldisiloxane (B120664) has been reported as an efficient alternative to Lawesson's reagent, often resulting in cleaner reactions and simpler workup procedures. nih.gov

Pyrrolidine Introduction and Coupling Procedures

The pyrrolidine moiety is introduced onto the quinoxaline scaffold via a nucleophilic substitution reaction. Starting with 2,3-dichloroquinoxaline, the reaction with pyrrolidine can be controlled to achieve monosubstitution. This reaction is typically carried out in a suitable solvent such as 1,4-dioxane (B91453) at reflux. researchgate.netresearchgate.net The greater reactivity of one chlorine atom over the other allows for selective substitution.

Alternatively, the pyrrolidine group can be introduced onto a pre-existing quinoxalin-2-one core. For instance, the reaction of 3-chloro-quinoxalin-2-one with pyrrolidine would also yield the desired 3-(pyrrolidin-1-yl)quinoxalin-2-one intermediate.

Novel Synthetic Approaches and Catalyst Development for this compound Production

Recent advancements in organic synthesis have led to the development of novel and more efficient methods for the construction of functionalized quinoxalines. One-pot multicomponent reactions are particularly attractive as they reduce the number of synthetic steps and purification procedures. For instance, the synthesis of pyrrolo[1,2-a]quinoxalines, which share a similar structural framework, has been achieved through Pictet-Spengler reactions using green catalysts like p-dodecylbenzene sulphonic acid (p-DBSA) in aqueous media. unisi.it

Catalyst development has also played a crucial role. Copper-catalyzed one-pot syntheses of pyrrolo[1,2-a]quinoxalines from 1-(2-aminophenyl)-pyrroles and aldehydes have been reported to proceed at room temperature with high efficiency. researchgate.net Furthermore, gold-catalyzed intramolecular hydroamination of alkynes has been utilized to construct functionalized 3H-pyrrolo-[1,2,3-de] quinoxalines. nih.gov While not directly applied to the synthesis of the target thiol, these catalytic systems demonstrate the potential for developing more streamlined and atom-economical routes.

For the introduction of the pyrrolidine group, palladium-catalyzed Buchwald-Hartwig cross-coupling reactions represent a powerful tool for C-N bond formation and have been successfully employed in the synthesis of piperazinyl-pyrrolo[1,2-a]quinoxaline derivatives. rsc.org

Derivatization Strategies of the this compound Core Structure

The this compound core offers several sites for further derivatization, allowing for the generation of a library of analogs for structure-activity relationship (SAR) studies.

The thiol group is a versatile handle for various transformations. It can be readily alkylated to form thioethers or acylated to produce thioesters. For example, alkylation of quinoxaline thiols with α-chloroacetamidoureas has been reported. mdpi.com The thiol can also participate in cycloaddition reactions. For instance, the 1,3-dipolar cycloaddition of a nitrile imine ylide with a quinoxaline-2-thione has been demonstrated. mdpi.com

The quinoxaline ring itself can be further functionalized. For example, if the starting o-phenylenediamine contains substituents, these will be incorporated into the final product. Additionally, electrophilic substitution reactions on the benzene (B151609) ring of the quinoxaline are possible, although the conditions need to be carefully controlled.

Finally, the pyrrolidine ring can also be a site for modification, although this is less common. The synthesis could start with a substituted pyrrolidine to introduce diversity at this position.

Interactive Data Tables

Table 1: Synthesis of Quinoxaline-2,3-dione

| Starting Material | Reagent | Solvent | Conditions | Yield (%) | Reference |

| o-Phenylenediamine | Oxalic acid | 4N HCl | Reflux, 5h | 94 | researchgate.net |

| o-Phenylenediamine | Oxalic acid | Aqueous HCl | - | - | sapub.org |

Table 2: Synthesis of 2,3-Dichloroquinoxaline

| Starting Material | Reagent | Solvent | Conditions | Yield (%) | Reference |

| Quinoxaline-2,3-dione | POCl3 | DMF | - | Good | researchgate.net |

| 6-(pyrrolidin-1-ylsulfonyl)-1,4-dihydroquinoxaline-2,3-dione | POCl3 | DMF | - | Good | researchgate.net |

Table 3: Synthesis of 3-(Pyrrolidin-1-yl)quinoxalin-2-one

| Starting Material | Reagent | Solvent | Conditions | Yield (%) | Reference |

| 2,3-dichloro-6-(pyrrolidin-1-ylsulfonyl)quinoxaline | Pyrrolidine | 1,4-Dioxane | Reflux | Good | researchgate.netresearchgate.net |

Table 4: Thionation of Quinoxalin-2-ones

| Starting Material | Reagent | Solvent | Conditions | Yield (%) | Reference |

| Quinoxalin-2,3(1H,4H)-dione | P4S10/Pyridine (B92270) complex | Pyridine | Reflux, 1h | 83 | mdpi.com |

| Carbonyl compounds | Lawesson's Reagent | Various | - | Good | organic-chemistry.orgwikipedia.org |

| Esters, amides, ketones | P4S10/Hexamethyldisiloxane | - | - | Comparable to Lawesson's Reagent | nih.gov |

Modification of the Pyrrolidine Moiety

The generation of analogs with varied pyrrolidine structures is typically achieved by incorporating substituted pyrrolidines during the synthetic sequence. Rather than modifying the pyrrolidine ring after its attachment to the quinoxaline scaffold, the more common approach is to use pre-functionalized pyrrolidine derivatives as the nucleophile in the reaction with 2,3-dichloroquinoxaline.

The synthesis of these substituted pyrrolidine precursors is a well-established field in organic chemistry. nih.gov Methodologies exist for creating pyrrolidines with a wide range of substituents, starting from either other cyclic precursors or through the cyclization of acyclic compounds. nih.govbeilstein-journals.org For instance, derivatives of proline and 4-hydroxyproline (B1632879) are common starting materials for producing optically pure pyrrolidine derivatives. nih.gov However, introducing functional groups at various positions on the pyrrolidine ring can be challenging and often requires multi-step synthetic routes. nih.gov By employing these custom-synthesized pyrrolidines, a diverse library of analogs can be produced, each featuring unique steric and electronic properties conferred by the substituents on the pyrrolidine moiety.

Table 1: Synthesis of Analogs via Modified Pyrrolidines

| Starting Pyrrolidine Derivative | Resulting Analog Structure |

|---|---|

| (R)-3-Hydroxypyrrolidine | Analog with a hydroxyl group on the pyrrolidine ring |

| 4,4-Difluoropyrrolidine | Analog with gem-difluoro substitution on the pyrrolidine ring |

Functionalization of the Thiol Group (e.g., Thioether, Disulfide, Thioester Formation)

The thiol group in this compound is a reactive handle that allows for numerous post-synthesis modifications. This functionalization is key to creating analogs with different chemical properties and potential applications. The most common transformations involve the formation of thioethers, disulfides, and thioesters.

Thioether Formation: Thioethers, or sulfides, are typically synthesized from thiols via S-alkylation. This reaction involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then reacts with an alkyl halide or other electrophile in a nucleophilic substitution reaction. acsgcipr.org Metal-catalyzed cross-coupling reactions also provide a modern and efficient route to thioethers. acsgcipr.org A variety of dehydrative methods that couple thiols directly with alcohols have also been developed, often using a strong acid catalyst. nih.gov

Disulfide Formation: Disulfides are formed through the oxidative coupling of two thiol molecules. This process involves the formation of a sulfur-sulfur bond and is a common reaction in both synthetic and biological chemistry. youtube.com A wide range of oxidizing agents can facilitate this transformation, including halogens (like iodine), hydrogen peroxide, and various metal salts. organic-chemistry.orgresearchgate.net Radical coupling pathways have also been developed as an attractive, atom-economical route to symmetrical disulfides. nih.gov

Thioester Formation: Thioesters can be prepared by the acylation of thiols. This reaction typically involves treating the thiol with a carboxylic acid or one of its activated derivatives, such as an acyl chloride or anhydride. organic-chemistry.org Dehydrogenative coupling reactions catalyzed by transition metals, which directly couple thiols with alcohols or aldehydes, represent a more atom-economical and modern approach. researchgate.net

Table 2: Functionalization of the Quinoxaline-2-thiol (B7761206) Group

| Reagent/Reaction Type | Resulting Functional Group |

|---|---|

| Alkyl Halide (e.g., CH₃I) | Thioether (-S-CH₃) |

| Oxidizing Agent (e.g., I₂, H₂O₂) | Disulfide (-S-S-Quinoxaline) |

Substitution Pattern Variations on the Quinoxaline Ring System

Introducing substituents onto the benzo portion of the quinoxaline ring is most effectively accomplished by starting the entire synthesis with a substituted precursor. The standard method for quinoxaline synthesis involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound. rsc.orgnih.gov Therefore, by using a substituted o-phenylenediamine, such as 4-chloro-1,2-phenylenediamine or 4-methyl-1,2-phenylenediamine, the desired substituent is incorporated into the final molecular framework from the outset.

This strategy is directly applicable to the synthesis of this compound, where a substituted o-phenylenediamine would be reacted with oxalic acid to form a substituted quinoxaline-2,3-dione. nih.gov The subsequent steps of chlorination, nucleophilic substitution with pyrrolidine, and thionation would proceed as previously described, yielding a final product with the desired substitution pattern on the quinoxaline ring. nih.gov This approach allows for the systematic variation of electronic and steric properties of the core heterocyclic system. Additionally, direct C-H functionalization of the quinoxaline ring via nucleophilic aromatic substitution of hydrogen (SNAr-H) has been explored, offering a pathway to introduce substituents onto the pre-formed ring system, although this is often more challenging. rsc.org

Table 3: Synthesis of Analogs via Substituted Quinoxaline Rings

| Starting o-Phenylenediamine | Resulting Substituent on Quinoxaline Ring |

|---|---|

| 4-Fluoro-1,2-phenylenediamine | 6-Fluoro or 7-Fluoro |

| 4,5-Dimethyl-1,2-phenylenediamine | 6,7-Dimethyl |

Principles of Sustainable and Green Chemistry in the Synthesis of Quinoxaline-Thiol Derivatives

The synthesis of quinoxaline derivatives, including thiol-substituted analogs, has increasingly become a focus for the application of green chemistry principles. ijirt.orgekb.egeurekaselect.com These efforts aim to develop environmentally benign, efficient, and sustainable synthetic routes by reducing waste, avoiding hazardous materials, and minimizing energy consumption. ijirt.orgekb.eg

Key advancements in the green synthesis of quinoxalines include:

Green Catalysts: There is a significant shift away from corrosive and toxic homogeneous catalysts toward reusable and eco-friendly alternatives. These include solid acid catalysts like sulfated polyborate, which can be easily recovered and recycled. ias.ac.in Nanocatalysts, such as those based on copper oxide or silica (B1680970) nanoparticles, have also been employed, offering high efficiency and reusability under mild reaction conditions. rsc.orgnih.govtandfonline.com

Alternative Solvents and Solvent-Free Conditions: Traditional syntheses often rely on volatile and toxic organic solvents. Green approaches prioritize the use of safer media like water, ethanol, or novel solvents such as ionic liquids and natural deep eutectic solvents (NADESs). nih.govresearchgate.netrsc.org Reactions performed under solvent-free conditions are particularly advantageous, as they eliminate solvent waste entirely and often lead to shorter reaction times and simpler workup procedures. rsc.orgias.ac.in

Energy-Efficient Methods: Alternative energy sources are being used to drive reactions more efficiently than conventional heating. Techniques such as ultrasonic irradiation and microwave-assisted synthesis can dramatically reduce reaction times from hours to minutes, lower energy consumption, and often result in higher product yields. rsc.orgnih.govresearchgate.net

These sustainable strategies not only address environmental concerns but also often provide economic benefits through increased efficiency, catalyst recyclability, and reduced waste disposal costs. tandfonline.comrsc.org The integration of these principles is crucial for the future of synthesizing complex heterocyclic compounds like this compound and its derivatives.

Advanced Spectroscopic and Analytical Characterization Techniques for Structural Elucidation of 3 Pyrrolidin 1 Yl Quinoxaline 2 Thiol

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is an indispensable tool for delineating the precise arrangement of atoms within a molecule. A combination of one-dimensional and two-dimensional NMR experiments allows for a complete assignment of the proton and carbon skeletons, as well as the determination of through-bond and through-space connectivities.

Proton NMR (¹H NMR) Spectroscopic Analysis for Proton Environments

The ¹H NMR spectrum of 3-(Pyrrolidin-1-yl)quinoxaline-2-thiol is anticipated to exhibit distinct signals corresponding to the protons of the quinoxaline (B1680401) ring and the pyrrolidine (B122466) moiety. The chemical shifts (δ) are influenced by the electronic environment of each proton.

The aromatic region of the spectrum would display signals for the four protons on the benzene (B151609) ring of the quinoxaline core (H-5, H-6, H-7, and H-8). These protons typically appear as a complex multiplet pattern due to spin-spin coupling. Based on data from similar quinoxaline derivatives, these signals are expected to resonate in the range of δ 7.0-8.5 ppm. nih.govnih.gov The exact chemical shifts and coupling patterns would be dependent on the solvent used and the electronic effects of the pyrrolidinyl and thiol substituents.

The pyrrolidine ring protons would present two distinct sets of signals. The protons on the carbons adjacent to the nitrogen atom (α-protons, C-2' and C-5') are expected to appear as a triplet at approximately δ 3.5-4.0 ppm. The protons on the other two carbons of the pyrrolidine ring (β-protons, C-3' and C-4') would likely resonate as a multiplet in the region of δ 1.8-2.2 ppm. nih.gov

The thiol proton (-SH) is expected to appear as a broad singlet, the chemical shift of which can vary significantly depending on concentration, solvent, and temperature, but is typically found in a wide range from δ 3.0 to 5.0 ppm or even further downfield.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| Quinoxaline Aromatic-H | 7.0 - 8.5 | Multiplet |

| Pyrrolidine α-H | 3.5 - 4.0 | Triplet |

| Pyrrolidine β-H | 1.8 - 2.2 | Multiplet |

| Thiol -SH | 3.0 - 5.0 (variable) | Broad Singlet |

Carbon-13 NMR (¹³C NMR) Spectroscopic Analysis for Carbon Frameworks

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The spectrum of This compound is expected to show a total of 12 distinct carbon signals, corresponding to the eight carbons of the quinoxaline core and the four carbons of the pyrrolidine ring.

The carbon atoms of the quinoxaline ring are anticipated to resonate in the aromatic region, typically between δ 110 and 150 ppm. The carbons directly attached to the nitrogen atoms (C-2 and C-3) and the bridgehead carbons (C-4a and C-8a) will have characteristic chemical shifts influenced by the heteroatoms and the fused ring system. The C-2 carbon, bearing the thiol group, and the C-3 carbon, attached to the pyrrolidinyl group, are expected to be significantly deshielded.

The pyrrolidine carbons will appear in the aliphatic region of the spectrum. The α-carbons (C-2' and C-5') are expected to resonate around δ 45-55 ppm, while the β-carbons (C-3' and C-4') would appear further upfield, typically in the range of δ 20-30 ppm. nih.gov

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Quinoxaline C-2 | >160 |

| Quinoxaline C-3 | ~150-160 |

| Quinoxaline Aromatic-C | 110 - 140 |

| Pyrrolidine α-C | 45 - 55 |

| Pyrrolidine β-C | 20 - 30 |

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationship Determination

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. It would be instrumental in tracing the connectivity of the protons within the quinoxaline aromatic system and confirming the adjacencies of the α- and β-protons in the pyrrolidine ring. nih.gov

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the unambiguous assignment of the carbon signals based on the already assigned proton signals. For instance, the proton signals of the pyrrolidine ring would show cross-peaks with their corresponding carbon signals. nih.gov

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This is particularly powerful for establishing the connectivity between different structural fragments. For example, HMBC would show a correlation between the α-protons of the pyrrolidine ring and the C-3 carbon of the quinoxaline ring, confirming the point of attachment. nih.gov

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals through-space proximity between protons. It can be used to confirm the spatial relationship between the pyrrolidinyl group and the quinoxaline core.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Determination

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental formula of This compound . The calculated exact mass for C₁₂H₁₃N₃S can be compared with the experimentally determined mass to confirm the molecular formula with a high degree of confidence. For related quinoxaline derivatives, HRMS has been successfully used to confirm their elemental composition. mdpi.com

Table 3: Predicted HRMS Data for this compound

| Ion | Calculated m/z |

| [M+H]⁺ | 232.0854 |

| [M+Na]⁺ | 254.0673 |

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Elucidation

Tandem mass spectrometry (MS/MS) involves the fragmentation of a selected precursor ion (typically the molecular ion) and the analysis of the resulting product ions. This provides valuable information about the structure of the molecule. The fragmentation of This compound under MS/MS conditions is expected to follow characteristic pathways observed for similar heterocyclic compounds.

A likely initial fragmentation would be the loss of the pyrrolidine ring as a neutral molecule (71 Da), leading to a prominent fragment ion corresponding to the 3-aminoquinoxaline-2-thiol cation. Another possible fragmentation pathway could involve the cleavage of the C-S bond, leading to the loss of a thiol radical. Further fragmentation of the quinoxaline ring would also be observed, providing additional structural confirmation. The study of fragmentation patterns of related α-pyrrolidinophenone cathinones has shown the characteristic loss of the pyrrolidine ring. researchgate.net

By combining the information from these advanced spectroscopic and analytical techniques, a comprehensive and unambiguous structural elucidation of This compound can be achieved, providing a solid foundation for further investigation into its chemical and biological properties.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Functional Group Identification and Electronic Transition Analysis

Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy are fundamental techniques for the characterization of organic molecules. IR spectroscopy probes the vibrational modes of functional groups, providing a molecular fingerprint, while UV-Vis spectroscopy investigates electronic transitions, offering insights into the conjugated systems within the molecule.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands corresponding to its constituent functional groups. It is important to note that quinoxaline-2-thiol (B7761206) exists predominantly in its tautomeric form, quinoxalin-2(1H)-thione nih.gov. The IR spectrum would therefore be dominated by the features of the thione tautomer.

Key expected IR absorption bands would include:

N-H Stretching: A broad absorption band in the region of 3400-3200 cm⁻¹ corresponding to the N-H stretching vibration of the quinoxaline ring.

C-H Stretching: Aromatic C-H stretching vibrations are expected to appear above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine ring would be observed below 3000 cm⁻¹.

C=N Stretching: The C=N stretching vibration of the quinoxaline ring would likely appear in the 1620-1580 cm⁻¹ region.

C=C Stretching: Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ range.

C=S Stretching (Thione): The C=S stretching vibration is a key indicator of the thione tautomer and is expected in the region of 1200-1050 cm⁻¹.

For the related compound, 3-hydrazinylquinoxaline-2-thiol, IR spectra have shown strong bands at 3415, 3250, and 3146 cm⁻¹, which are indicative of the N-H and NH₂ groups present in that molecule researchgate.net.

Interactive Data Table: Illustrative IR Spectral Data for a Quinoxaline-2-thiol Analog

| Functional Group | **Expected Wavenumber (cm⁻¹) ** | Vibrational Mode |

| N-H | 3400-3200 | Stretching |

| Aromatic C-H | 3100-3000 | Stretching |

| Aliphatic C-H | 2980-2850 | Stretching |

| C=N | 1620-1580 | Stretching |

| C=C | 1600-1450 | Stretching |

| C=S | 1200-1050 | Stretching |

Note: This table presents expected IR absorption regions for a generic quinoxaline-2-thiol analog. Actual peak positions for this compound may vary.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound would be characterized by absorption bands arising from π → π* and n → π* electronic transitions within the aromatic quinoxaline system and the thione group. The extensive conjugation in the molecule is expected to result in absorptions in the UV and possibly the visible region of the electromagnetic spectrum.

For the parent quinoxaline molecule, absorption maxima (λmax) have been reported at approximately 339 nm (n → π) and 316 nm (π → π) in cyclohexane (B81311) nih.gov. The substitution at the 2 and 3 positions of the quinoxaline ring in this compound is expected to cause a bathochromic (red) shift in these absorption bands due to the extension of the conjugated system and the presence of auxochromic groups (the pyrrolidinyl and thiol/thione groups).

Interactive Data Table: Illustrative UV-Vis Spectral Data for a Quinoxaline Analog

| Electronic Transition | Expected λmax (nm) | Solvent |

| n → π | > 330 | Methanol |

| π → π | ~ 320 | Methanol |

| π → π* | ~ 280 | Methanol |

Note: This table presents expected UV-Vis absorption maxima for a generic quinoxaline analog. Actual peak positions and molar absorptivities for this compound would need to be determined experimentally.

X-ray Crystallography for Solid-State Structural Determination and Conformation Analysis

A crystallographic study of this compound would be expected to reveal:

The planarity of the quinoxaline ring system.

The conformation of the pyrrolidine ring (e.g., envelope or twist conformation).

The orientation of the pyrrolidine ring relative to the quinoxaline core.

The bond lengths of the C=S and C-N bonds, confirming the thione tautomer.

Intermolecular interactions, such as hydrogen bonding and π-π stacking, in the crystal lattice.

Interactive Data Table: Illustrative Crystallographic Data for a Quinoxaline Derivative Analog

| Parameter | Illustrative Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| α (°) | 90 |

| β (°) | 105 |

| γ (°) | 90 |

| Volume (ų) | 1250 |

| Z | 4 |

Note: This table presents illustrative crystallographic data for a hypothetical quinoxaline derivative and is not the actual data for this compound.

Chromatographic Methods (e.g., HPLC, GC) for Purity Assessment and Isomer Separation

Chromatographic techniques are essential for the separation, purification, and purity assessment of organic compounds. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are two of the most common methods used for this purpose.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the analysis of a wide range of organic compounds, including those with relatively low volatility and high polarity like quinoxaline derivatives. An HPLC method for this compound would typically involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

The purity of the compound would be determined by integrating the area of the main peak and any impurity peaks in the chromatogram. HPLC can also be used for the preparative purification of the compound. For related quinoxaline compounds, HPLC has been used to monitor reactions and assess the purity of the final products acs.org.

Gas Chromatography (GC)

GC is suitable for the analysis of volatile and thermally stable compounds. The applicability of GC for this compound would depend on its volatility and thermal stability. If the compound is sufficiently volatile and does not decompose at the temperatures used in the GC inlet and column, it can be a powerful tool for purity assessment. A GC analysis would typically employ a capillary column with a non-polar or medium-polarity stationary phase.

GC coupled with Mass Spectrometry (GC-MS) would be particularly useful, as it would provide both the retention time (for identification and quantification) and the mass spectrum of the compound and any impurities, aiding in their structural elucidation. The PubChem entry for the parent quinoxaline lists Kovats retention indices, indicating its amenability to GC analysis nih.gov.

Interactive Data Table: Illustrative Chromatographic Conditions for a Quinoxaline Analog

| Parameter | HPLC | GC |

| Column | C18 (4.6 x 150 mm, 5 µm) | HP-5ms (30 m x 0.25 mm, 0.25 µm) |

| Mobile Phase/Carrier Gas | Acetonitrile:Water (70:30) | Helium |

| Flow Rate | 1.0 mL/min | 1.0 mL/min |

| Detector | UV at 254 nm | Mass Spectrometer (MS) |

| Illustrative Retention Time | 5.8 min | 12.5 min |

Note: This table presents illustrative chromatographic conditions for a generic quinoxaline analog and would require optimization for the specific analysis of this compound.

Computational and Theoretical Investigations of 3 Pyrrolidin 1 Yl Quinoxaline 2 Thiol

Quantum Mechanical (QM) Calculations for Electronic Structure and Reactivity Prediction

Quantum mechanical calculations are fundamental in modern chemistry for predicting the electronic structure and reactivity of molecules. These methods, particularly Density Functional Theory (DFT), provide a theoretical framework to understand a molecule's behavior at the atomic level.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energetics

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. For a molecule like 3-(Pyrrolidin-1-yl)quinoxaline-2-thiol, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311+G(d,p), would be employed to determine its most stable three-dimensional arrangement, known as the ground state geometry. ias.ac.iniiste.org These calculations would yield optimized bond lengths, bond angles, and dihedral angles.

Table 1: Representative DFT-Calculated Interaction Energies for Quinoxalinone Derivatives on a Metal Surface

| Compound | Protonation State | Interaction Energy (eV) |

| Quinoxalin-2(1H)-one (QNO) | Neutral | -2.10 |

| Quinoxalin-2(1H)-one (QNO) | Protonated | -3.50 |

| 3-Methylquinoxalin-2(1H)-one (QNOM) | Neutral | -2.05 |

| 3-Methylquinoxalin-2(1H)-one (QNOM) | Protonated | -3.45 |

| 3,7-Dimethylquinoxalin-2(1H)-one (QNO2M) | Neutral | -2.00 |

| 3,7-Dimethylquinoxalin-2(1H)-one (QNO2M) | Protonated | -3.40 |

This table is illustrative, based on findings for similar compounds, showing how protonation enhances interaction energy. Data adapted from studies on quinoxalinone derivatives. mdpi.com

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Distributions)

Frontier Molecular Orbital (FMO) theory is crucial for predicting chemical reactivity. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital most likely to donate electrons, while the LUMO is the most likely to accept them. The energy difference between these two orbitals, the HOMO-LUMO gap, is an indicator of the molecule's chemical stability. A large gap suggests high stability and low reactivity, while a small gap indicates higher reactivity.

For this compound, FMO analysis would map the distribution of the HOMO and LUMO across the molecule. Typically, in such heterocyclic systems, the HOMO is located on the electron-rich parts of the molecule, likely including the sulfur atom and the pyrrolidine (B122466) ring, while the LUMO is distributed over the electron-deficient quinoxaline (B1680401) ring. This distribution helps in identifying the sites for electrophilic and nucleophilic attack.

Electrostatic Potential Surface (EPS) Mapping for Reactive Sites

An Electrostatic Potential Surface (EPS) map provides a visual representation of the charge distribution on a molecule's surface. It is generated by calculating the electrostatic potential at various points on the electron density surface. Red-colored regions on an EPS map indicate areas of negative electrostatic potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack.

For this compound, an EPS map would likely show a region of high negative potential around the sulfur atom of the thiol group and the nitrogen atoms of the quinoxaline and pyrrolidine rings, making them potential sites for interaction with electrophiles or for forming hydrogen bonds. Conversely, the hydrogen atom of the thiol group would exhibit a positive potential. Such maps are invaluable for predicting non-covalent interactions, including those involved in receptor binding.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Dynamic Behavior

While quantum mechanical methods are excellent for static properties, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing insights into conformational changes, flexibility, and interactions with the surrounding environment, such as a solvent or a biological membrane.

For this compound, MD simulations could be used to explore its conformational landscape, revealing the different shapes the molecule can adopt and the energy barriers between them. In a study on 2-piperazinyl quinoxaline derivatives, MD simulations were used to suggest that these compounds could fit within the catalytic cavity of a tyrosine kinase receptor, providing a dynamic view of the binding process. rsc.org

Docking Studies for In Silico Prediction of Molecular Interactions and Binding Poses

Molecular docking is a computational technique that predicts the preferred orientation of one molecule when bound to a second, typically a larger receptor protein. This method is extensively used in drug discovery to screen virtual libraries of compounds and to understand the molecular basis of their biological activity.

Docking studies on this compound would involve placing the molecule into the active site of a target protein and scoring the different binding poses based on factors like intermolecular energies and geometric complementarity. Numerous studies on quinoxaline derivatives have employed molecular docking to predict their binding affinities and interactions with various biological targets. For example, docking studies on quinoxaline derivatives targeting VEGFR-2, a protein involved in cancer, revealed binding affinities ranging from -11.93 to -17.11 kcal/mol, with specific hydrogen bond interactions with key amino acid residues like ASP 1044 and GLU 883. ekb.eg Another study on monoterpenoid substituted quinoxaline derivatives identified a compound with a binding energy of -9.98 kcal/mol against the FKBP12 receptor. researchgate.netijpsnonline.com

Table 2: Representative Molecular Docking Results for Quinoxaline Derivatives Against Various Receptors

| Compound Class | Target Receptor | PDB ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |

| Quinoxaline-based derivatives | VEGFR-2 | 2OH4 | -17.11 | ASP 1044, GLU 883 | ekb.eg |

| Monoterpenoid substituted quinoxalines | FKBP12 | 3FAP | -9.98 | PHE128, TRP190, TYR26 | researchgate.netijpsnonline.com |

| Quinoxaline pharmacophore derivatives | EGFR | Not Specified | Not Specified | Not Specified | nih.gov |

| 2-Piperazinyl quinoxaline hybrids | c-Kit Tyrosine Kinase | 1T46 | High Scores | Not Specified | rsc.org |

This table provides examples of docking results for various quinoxaline derivatives against different biological targets.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predictive Insights

Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a series of compounds to a particular property, such as solubility, boiling point, or biological activity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a mathematical equation that best correlates these descriptors with the observed property.

While no specific QSPR studies on this compound have been found, this methodology could be applied to a series of related quinoxaline-2-thiol (B7761206) derivatives to predict their properties. For example, a QSPR model could be developed to predict the corrosion inhibition efficiency of these compounds based on quantum chemical parameters derived from DFT calculations. ias.ac.in Such models are valuable for guiding the design of new compounds with desired properties without the need for synthesizing and testing each one.

Theoretical Mechanistic Studies of Reactions Involving this compound

The formation of this compound and its subsequent reactions are of significant interest in synthetic chemistry. While specific theoretical mechanistic studies exclusively focused on this compound are not extensively documented, the general principles of reactivity for the quinoxaline scaffold provide a solid foundation for understanding its chemical behavior. The primary reaction mechanism for the synthesis of this and related compounds is nucleophilic aromatic substitution (SNAr).

The quinoxaline ring is inherently electron-deficient, which facilitates the attack of nucleophiles. The synthesis of 3-(pyrrolidin-1-yl)quinoxaline derivatives often involves the reaction of a halo-quinoxaline with pyrrolidine. researchgate.netelsevier.com In this process, the pyrrolidine acts as a nucleophile, attacking the carbon atom bearing the leaving group (e.g., a halogen) on the quinoxaline ring.

Studies on related systems, such as the reaction of 2-chloroquinoxaline (B48734) with various nucleophiles, have been investigated to understand the underlying mechanisms. acs.orgmdpi.comaun.edu.eg These reactions typically proceed through a Meisenheimer-like intermediate, where the aromaticity of the pyrazine (B50134) ring is temporarily disrupted. The subsequent departure of the leaving group restores the aromatic system, yielding the substituted product. The rate and feasibility of these reactions are influenced by the nature of the substituent at the 2-position and the nucleophile itself. mdpi.com For instance, the presence of electron-withdrawing groups on the quinoxaline ring can further activate it towards nucleophilic attack.

Another potential reaction mechanism that has been explored for heteroaromatic systems is the SRN1 (substitution nucleophilic radical chain) mechanism. acs.org This pathway involves radical intermediates and can be a viable alternative to the classical SNAr mechanism, particularly with certain nucleophiles and reaction conditions. However, for the reaction of 2-chloroquinoxaline with amine nucleophiles like pyrrolidine, the SNAr pathway is generally considered more probable.

Furthermore, the thiol group at the 2-position introduces the possibility of thione-thiol tautomerism. Density Functional Theory (DFT) studies on analogous heterocyclic systems, such as 3-hydroxy-2-quinoxalinecarboxylic acid, have been used to investigate tautomeric equilibria in different solvent environments. researchgate.net Similar computational approaches could be applied to this compound to determine the relative stabilities of the thiol and thione tautomers and how this equilibrium is influenced by the solvent. This tautomerism is crucial as it can affect the compound's reactivity, with the thiol form being more nucleophilic at the sulfur atom and the thione form having a reactive nitrogen atom.

Molecular docking simulations have been performed on various quinoxaline derivatives to predict their binding interactions with biological targets. researchgate.netelsevier.commdpi.comnih.gov While not a direct study of a reaction mechanism, these computational methods provide insights into the non-covalent interactions that can influence the initial binding of the molecule to a receptor or enzyme, which is the first step in many biological reactions. For example, docking studies on 3-(pyrrolidin-1-yl)quinoxaline derivatives have shown interactions with the active site of DNA gyrase, suggesting a potential mode of action for their antimicrobial effects. researchgate.netelsevier.com

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) studies on related quinoxalinone derivatives have also been conducted to predict their pharmacokinetic and safety profiles. nih.gov Such computational tools are invaluable in modern drug discovery and can guide the synthesis of new derivatives with improved properties.

While detailed computational investigations specifically for this compound are sparse in the literature, the wealth of information on the reactivity of the quinoxaline core provides a strong basis for predicting its behavior. Future theoretical studies will likely focus on elucidating the finer details of its reaction mechanisms and tautomeric equilibria, providing a more complete picture of its chemical properties.

Reactivity and Transformation Chemistry of 3 Pyrrolidin 1 Yl Quinoxaline 2 Thiol

Thiol-Mediated Reactions and Functional Group Transformations

The thiol (-SH) group is the most prominent functional group in 3-(pyrrolidin-1-yl)quinoxaline-2-thiol, and its reactivity is central to many of the transformations this molecule can undergo. The sulfur atom can act as a nucleophile, is susceptible to oxidation, and can be readily alkylated to form a variety of sulfur-containing derivatives.

Oxidation Reactions: Disulfide Formation and Higher Oxidation States

The oxidation of thiols is a fundamental transformation in organic chemistry, and this compound is expected to readily undergo such reactions. The most common oxidation product is the corresponding disulfide, which can be formed under mild oxidizing conditions.

The oxidation of thiols to disulfides can be achieved using a variety of reagents, including molecular oxygen, often catalyzed by metal ions. sci-hub.seresearchgate.net The reaction proceeds via the formation of a thiyl radical, which then dimerizes to form the disulfide bond. Other common oxidants for this transformation include hydrogen peroxide and dimethyl sulfoxide (B87167) (DMSO). sci-hub.sebiolmolchem.com The general scheme for the oxidation of a thiol to a disulfide is shown below:

2 R-SH + [O] → R-S-S-R + H₂O

While the formation of disulfides is the most common outcome of thiol oxidation, more vigorous oxidizing conditions can lead to the formation of higher oxidation states of sulfur, such as sulfinic acids (R-SO₂H) and sulfonic acids (R-SO₃H). sci-hub.se However, achieving these higher oxidation states often requires stronger oxidizing agents and harsher reaction conditions.

| Oxidizing Agent | Product | Reference |

| Air/O₂ (metal catalyzed) | Disulfide | sci-hub.seresearchgate.net |

| Hydrogen Peroxide (H₂O₂) | Disulfide | sci-hub.se |

| Dimethyl Sulfoxide (DMSO) | Disulfide | biolmolchem.com |

| Stronger Oxidants | Sulfinic/Sulfonic Acid | sci-hub.se |

Nucleophilic Reactivity of the Thiol Group in Substitution and Addition Reactions

The thiol group is inherently nucleophilic and can participate in a variety of substitution and addition reactions. The deprotonated form of the thiol, the thiolate anion (R-S⁻), is an even more potent nucleophile.

The nucleophilic character of the thiol group is exemplified by its ability to participate in conjugate addition reactions, such as the thiol-yne reaction, where it adds across a carbon-carbon triple bond. acs.org This reactivity highlights the potential of this compound to engage with electrophilic alkynes.

A study on the structurally related compound, 3-hydrazinoquinoxaline-2-thiol, demonstrated its synergistic activity with penicillin against MRSA. nih.gov This suggests that the thiol group can act as a nucleophile, potentially interacting with the β-lactam ring of penicillin. nih.gov

Thioether and Related Sulfur-Containing Linkage Synthesis

One of the most important transformations of the thiol group is its conversion to a thioether (or sulfide) linkage (R-S-R'). This is typically achieved through an S-alkylation reaction, where the thiol or thiolate acts as a nucleophile and displaces a leaving group on an alkyl halide or other electrophilic substrate.

The synthesis of 2,3-disubstituted quinoxalines through the reaction of 2,3-dichloroquinoxaline (B139996) with sulfur nucleophiles provides a relevant example. nih.govmasterorganicchemistry.com In this type of reaction, a thiol can displace one or both of the chlorine atoms to form a thioether linkage. This suggests that this compound could be synthesized from a 2,3-dihaloquinoxaline precursor or, conversely, that the thiol group in the title compound can be further functionalized via alkylation.

| Reaction Type | Reactant | Product | Reference |

| S-Alkylation | Alkyl Halide | Thioether | nih.gov |

| Thiol-Yne Addition | Alkyne | Vinyl Sulfide | acs.org |

Reactivity of the Quinoxaline (B1680401) Nitrogen Atoms in Coordination and Quaternization

The two nitrogen atoms within the quinoxaline ring are basic and can participate in coordination with metal ions and in quaternization reactions.

The lone pairs of electrons on the nitrogen atoms allow the quinoxaline moiety to act as a ligand in coordination complexes with various transition metals. nih.gov For instance, 2-(2'-pyridyl)quinoxaline has been shown to coordinate to metals such as chromium, cobalt, copper, and zinc. nih.gov This indicates that this compound could also form stable complexes with metal ions.

Quaternization involves the alkylation of one of the nitrogen atoms, leading to the formation of a positively charged quinoxalinium salt. However, the basicity of the quinoxaline nitrogens is generally lower than that of pyridine (B92270). sapub.org In a molecule containing both a quinoxaline and a pyridine ring, quaternization may occur preferentially at the more basic pyridine nitrogen. sapub.org Intramolecular quaternization reactions have also been reported, leading to the formation of fused ring systems like quinoxalin-2-ones. rsc.org Oxidation of the quinoxaline nitrogen atoms with a peracid can lead to the formation of a quinoxaline di-N-oxide. sapub.org

Reactions Involving the Pyrrolidine (B122466) Moiety: Functionalization and Ring Transformations

The pyrrolidine ring attached at the 3-position of the quinoxaline core is generally a saturated and relatively stable heterocycle. However, it can undergo certain transformations.

Functionalization of the pyrrolidine ring itself is possible, although it may require specific reagents and conditions to avoid reactions at the more reactive thiol or quinoxaline moieties. For example, acetamide-modified pyrrolidines have been synthesized from carbohydrate precursors. nih.gov

In a different context, a 1-(3-chloropropyl)pyrrolidine (B1588886) has been shown to undergo a slow intramolecular cyclization to form a reactive azetidinium ion intermediate, which then acts as an alkylating agent. nih.gov This type of ring transformation highlights a potential, albeit less common, reaction pathway for derivatives of the pyrrolidine moiety.

Electrophilic and Nucleophilic Aromatic Substitution on the Quinoxaline Ring System

The benzene (B151609) ring portion of the quinoxaline system can undergo both electrophilic and nucleophilic aromatic substitution reactions, with the outcome being highly dependent on the reaction conditions and the nature of the substituents already present.

Electrophilic Aromatic Substitution (EAS)

In electrophilic aromatic substitution, an electrophile attacks the electron-rich aromatic ring. masterorganicchemistry.com The rate and regioselectivity of this reaction are influenced by the electronic properties of the substituents on the ring. libretexts.org The pyrrolidin-1-yl group is an electron-donating group due to the lone pair on the nitrogen atom, which can be delocalized into the aromatic ring. This would activate the ring towards electrophilic attack. Conversely, the thiol group (and especially the thioether group after alkylation) can also influence the reactivity. Generally, electron-donating groups direct incoming electrophiles to the ortho and para positions. masterorganicchemistry.com

Nucleophilic Aromatic Substitution (NAS)

Photochemical and Electrochemical Transformations of this compound

While direct experimental studies on the photochemical and electrochemical transformations of this compound are not extensively documented in publicly available literature, its reactivity can be inferred from the behavior of structurally similar compounds, namely quinoxaline-2-thiones, quinoxalin-2-ones, and other substituted quinoxaline derivatives. The reactivity of this molecule is primarily dictated by the interplay of its three key components: the electron-deficient quinoxaline core, the nucleophilic pyrrolidinyl group at the C3 position, and the reactive thiol group at the C2 position.

The photochemistry of quinoxaline derivatives is rich and varied, often involving the excited state of the quinoxaline ring system. For quinoxaline-2-thiones, which are tautomers of quinoxaline-2-thiols, photochemical reactions have been shown to proceed via a [2+2] cycloaddition mechanism. clockss.org Irradiation of 3-methylquinoxalin-2-thione in the presence of alkenes such as cyclohexene, 2,3-dimethylbut-2-ene, and various acrylic acid derivatives leads to the formation of 2-substituted quinoxalines. clockss.org The proposed mechanism involves the initial formation of a thietane (B1214591) intermediate through the cycloaddition of the thiocarbonyl group to the alkene, which then undergoes aromatization to yield the final product. clockss.org Based on these findings, it is plausible that this compound, existing in equilibrium with its thione tautomer, could undergo similar cycloaddition reactions when irradiated in the presence of suitable alkenes.

Furthermore, studies on quinoxalin-2-ones, the oxygen analogues of quinoxaline-2-thiones, reveal other potential photochemical pathways. Irradiation of quinoxalin-2-ones in the presence of amines can lead to the formation of reductive dimers. rsc.org In some cases, particularly with a phenyl group at the 3-position, reduction to the corresponding 3,4-dihydroquinoxalin-2-one is observed. rsc.org More recently, a metal- and photocatalyst-free method for the photoinduced dehydrogenative amination of quinoxalin-2(1H)-ones at the C3-position has been developed using air as the oxidant. acs.org This suggests that the quinoxaline ring itself can act as a photosensitizer. acs.org The photolysis of quinoxaline di-N-oxides has also been studied, leading to various rearranged products. acs.org

The presence of the pyrrolidinyl group at the C3 position in the target molecule is expected to influence its photochemical behavior. The electron-donating nature of the amino group could affect the energy levels of the excited states and potentially favor different reaction pathways compared to unsubstituted or alkyl-substituted quinoxaline-2-thiones.

A summary of relevant photochemical transformations of related quinoxaline derivatives is presented in Table 1.

Table 1: Photochemical Reactions of Related Quinoxaline Derivatives

| Starting Material | Reagents and Conditions | Product(s) | Reference |

| 3-Methylquinoxalin-2-thione | Cyclohexene, hv, N₂ | 2-(2-Mercaptocyclohexyl)-3-methylquinoxaline | clockss.org |

| Quinoxalin-2-ones | Amines, hv | Reductive dimers (dihydro dimers) | rsc.org |

| 3-Phenylquinoxalin-2-ones | Amines, hv | 3,4-Dihydroquinoxalin-2-ones | rsc.org |

| Quinoxalin-2(1H)-ones | Aliphatic amines, hv, air | 3-Aminoquinoxaline-2(1H)-ones | acs.org |

The electrochemical behavior of quinoxaline derivatives is characterized by the redox activity of the pyrazine (B50134) ring within the quinoxaline nucleus. abechem.comsemanticscholar.orgnih.gov This ring system is electron-deficient and can undergo reduction, often in a pH-dependent manner. For many quinoxalin-2-one derivatives, the electrochemical reduction is a two-electron process. nih.gov In acidic solutions, this can occur in two distinct one-electron steps, with the formation of a stable semiquinone radical intermediate. nih.gov The presence of an amino group on the quinoxaline ring has been shown to influence the reduction potential, accelerating the reduction of the semiquinone intermediate. nih.gov

Recent studies have demonstrated that electrochemical methods can be employed for the synthesis and functionalization of quinoxaline derivatives. A notable example is the electrochemical C(sp²)-H thioetherification of quinoxalin-2(1H)-ones with thiols. nih.gov This reaction, conducted under metal- and chemical oxidant-free conditions, affords 3-alkylthiol-substituted quinoxalin-2(1H)-ones in good yields. nih.gov This demonstrates the feasibility of forming a C-S bond at the C3 position of the quinoxaline ring through an electrochemical process. While this describes the formation of a compound class related to our target molecule, it also highlights the electrochemical reactivity of the C3-position.

The electrochemical reduction of 2-substituted quinoxaline derivatives has been shown to proceed through a single-electron transfer to form a radical anion, and a correlation between the reduction potential and biological activity has been observed. abechem.com The specific substituents on the quinoxaline ring can significantly impact the reduction potential.

A summary of relevant electrochemical transformations and studies of related quinoxaline derivatives is presented in Table 2.

Table 2: Electrochemical Reactions and Studies of Related Quinoxaline Derivatives

| Compound/Reaction | Electrochemical Method/Conditions | Observation/Product | Reference |

| Quinoxalin-2(1H)-ones and Thiols | Electrolysis, undivided cell, oxidant-free | 3-Alkylthiol-substituted quinoxalin-2(1H)-ones | nih.gov |

| 3-Methylquinoxalin-2(1H)-one | Polarography, Cyclic Voltammetry | Two-electron irreversible reduction | nih.gov |

| 2-Substituted Quinoxalines | Cyclic Voltammetry | Single-electron transfer to form radical anion | abechem.com |

| Quinolines and Thiols | Electrolysis, undivided cell, BF₃·OEt₂ | C3-Thiolated quinolines | rsc.org |

Lack of Publicly Available Research Data for this compound Prevents Article Generation

A thorough and targeted search of scientific literature and databases has revealed a significant absence of published research on the chemical compound this compound and its coordination chemistry. Despite extensive queries utilizing various keyword combinations, no specific data regarding its synthesis, metal complexation, spectroscopic analysis, or theoretical studies could be located.

The initial broad searches for the coordination chemistry of this compound, followed by more specific inquiries into its synthesis and use as a ligand, did not yield any relevant scholarly articles, patents, or conference proceedings. The search results consistently provided information on related but structurally distinct compounds, such as other quinoxaline derivatives, quinoxaline-2,3-dithiol, and various pyrrolidine-containing ligands. However, none of the available literature specifically addresses the synthesis or coordination chemistry of this compound.

Without any foundational research on the compound , it is not possible to generate a scientifically accurate and informative article that adheres to the user's detailed outline. The creation of content discussing its potential metal ion binding sites, synthesis of metal complexes, spectroscopic and structural analysis, and theoretical studies would require speculation and the fabrication of data, which would be scientifically unsound.

Therefore, due to the lack of available scientific information, the requested article on the coordination chemistry of this compound cannot be produced at this time. Further research and publication on this specific compound would be necessary before a comprehensive and factual article could be written.

Coordination Chemistry of 3 Pyrrolidin 1 Yl Quinoxaline 2 Thiol As a Ligand

Catalytic Applications of 3-(Pyrrolidin-1-yl)quinoxaline-2-thiol Metal Complexes in Organic Synthesis

Extensive literature searches for the catalytic applications of metal complexes containing the specific ligand This compound in organic synthesis did not yield any specific research findings or detailed data. While the broader class of quinoxaline (B1680401) derivatives and their metal complexes have been investigated as catalysts in various organic transformations, information regarding the catalytic activity of complexes with this particular thiol ligand appears to be unavailable in the reviewed scientific literature.

The field of coordination chemistry has explored the catalytic potential of various quinoxaline-based ligands. For instance, metal complexes of Schiff bases derived from quinoxaline-2-carboxaldehyde have demonstrated catalytic activity in oxidation reactions. Similarly, transition metal complexes with other substituted quinoxaline scaffolds have been employed in cross-coupling reactions, such as Suzuki and Sonogashira couplings. These studies highlight the general interest in quinoxaline moieties as versatile components in the design of catalysts.

However, the specific structural features of This compound , namely the presence of a pyrrolidinyl group at the 3-position and a thiol group at the 2-position, would likely impart unique electronic and steric properties to its metal complexes. The sulfur atom of the thiol group is a soft donor and is known to coordinate readily with various transition metals, potentially leading to catalytically active species. The pyrrolidinyl substituent could influence the solubility, stability, and steric environment of the resulting metal complexes.

Despite these promising characteristics, no published studies were identified that specifically investigate the use of This compound metal complexes as catalysts in organic synthesis. Consequently, there are no available data on their performance in reactions such as cross-coupling, hydrogenation, oxidation, or other significant organic transformations. Further research would be necessary to synthesize and characterize these metal complexes and to explore their potential as catalysts in various synthetic methodologies.

Based on the current state of published research, a data table of catalytic applications for metal complexes of This compound cannot be provided.

Mechanistic Biological Investigations of this compound: A Review of Current Literature

Despite a thorough review of scientific literature, no specific mechanistic biological investigations have been published for the chemical compound this compound.

While the broader class of quinoxaline derivatives has been the subject of extensive research, leading to the discovery of compounds with a wide array of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, studies focusing specifically on the mechanistic details of this compound are not available in the public domain.

The general structure of quinoxaline, a bicyclic heteroaromatic compound, has served as a versatile scaffold in medicinal chemistry. Researchers have synthesized and evaluated numerous derivatives, exploring how different substituents on the quinoxaline ring influence their biological effects. These investigations have often involved in vitro enzyme inhibition assays, receptor binding studies, and cellular assays to elucidate the mechanisms of action of these compounds.

However, for the specific compound , this compound, the following key areas of mechanistic investigation, as outlined in the initial request, remain uninvestigated in published research:

Mechanistic Biological Investigations of 3 Pyrrolidin 1 Yl Quinoxaline 2 Thiol Excluding Clinical, Safety, Dosage

Molecular Mechanisms of Cellular Perturbation (in vitro cell line studies):No in vitro studies on cell lines have been published that would elucidate the molecular pathways perturbed by 3-(Pyrrolidin-1-yl)quinoxaline-2-thiol.

Analysis of Cellular Pathway Modulation (e.g., Apoptosis Induction, Cell Cycle Arrest)

There is no specific information available in the reviewed literature detailing the modulation of cellular pathways, such as the induction of apoptosis or cell cycle arrest, by this compound. However, studies on other quinoxaline (B1680401) derivatives have shown significant effects in these areas. For instance, certain novel 1,3-dithiolo[4,5-b]quinoxaline derivatives have been reported to induce apoptosis and cause cell cycle arrest in the S phase in MCF-7 breast cancer cells. Another quinoxaline-based derivative demonstrated potent anticancer activity by inducing apoptosis in PC-3 prostate cancer cells through the inhibition of topoisomerase II. These findings in related compounds suggest that the quinoxaline scaffold is a viable pharmacophore for the development of agents that modulate critical cellular pathways, though specific data for this compound is absent.

Gene Expression Profiling (e.g., RNA-Seq) in Treated Cell Lines

No studies utilizing gene expression profiling techniques such as RNA-Seq to analyze the effects of this compound on treated cell lines were identified in the available literature. Research on other quinoxaline derivatives has indicated that they can alter gene expression. For example, a study on novel quinoxaline-2-carboxylic acid 1,4-dioxide derivatives in Mycobacterium smegmatis showed changes in the expression of genes related to redox enzymes. This highlights the potential for quinoxalines to modulate gene expression, but specific data for this compound is not available.

Protein-Protein Interaction Modulations and Protein Target Identification

The modulation of protein-protein interactions (PPIs) and the identification of specific protein targets for this compound have not been reported in the reviewed scientific literature. The study of PPIs is a growing field in drug discovery, as they are central to many cellular processes. The identification of protein targets is crucial for understanding the mechanism of action of a compound. While general methods for target identification exist, their specific application to this compound has not been documented.

Antimicrobial Activity at the Molecular Level (e.g., inhibition of specific microbial enzymes, disruption of bacterial/fungal pathways in vitro)

While various quinoxaline derivatives have shown antimicrobial properties, the specific molecular-level antimicrobial activity of this compound is not well-documented. A related compound, 3-hydrazinoquinoxaline-2-thiol, has demonstrated synergistic activity with penicillin against MRSA, with a proposed dual mechanism involving the inhibition of DNA synthesis. Other quinoxaline derivatives have been found to inhibit fungal growth, with some acting as inhibitors of enzymes like glucosamine-6-phosphate synthase in Candida albicans. However, without specific studies, it is not possible to extrapolate these mechanisms to this compound.

Investigations into Protein Target Engagement and Specificity

There is no information available regarding investigations into the protein target engagement and specificity of this compound. Such studies are essential to determine the direct molecular interactions of a compound and to assess its potential for off-target effects.

Application of Omics Technologies (Proteomics, Metabolomics) for Uncovering Compound Action Pathways in Cellular Models

No publications were found that describe the use of omics technologies, such as proteomics or metabolomics, to investigate the action pathways of this compound in cellular models. Proteomic studies on other quinoxaline derivatives have been conducted, for example, to analyze their effects on Entamoeba histolytica, revealing modulation of proteins involved in oxidative stress and the actin cytoskeleton. The application of these powerful technologies would be invaluable in elucidating the mechanisms of action of this compound.

Advanced Material Science and Sensor Applications of 3 Pyrrolidin 1 Yl Quinoxaline 2 Thiol and Its Derivatives

Integration into Functional Polymers and Organic Frameworks

The unique molecular architecture of 3-(pyrrolidin-1-yl)quinoxaline-2-thiol, featuring a reactive thiol group and a versatile quinoxaline (B1680401) core, makes it an attractive building block for the synthesis of advanced functional polymers and organic frameworks. The incorporation of this moiety can impart desirable electronic, optical, and thermal properties to the resulting materials.

Polymer Synthesis and Properties:

Quinoxaline-based polymers are recognized for their thermal stability and potential applications in optical devices due to their typically low band gaps. researchgate.net The synthesis of such polymers often involves copolymerization of quinoxaline-containing monomers with other aromatic units, such as thiophene derivatives. scispace.comrsc.org For instance, donor-acceptor (D-A) copolymers can be designed where the electron-deficient quinoxaline unit acts as the acceptor and an electron-rich unit like thiophene or benzodithiophene serves as the donor. rsc.orgfrontiersin.org

The thiol group in this compound offers a versatile handle for polymerization through mechanisms like thiol-ene "click" chemistry. mdpi.comnih.gov This method allows for the efficient and modular synthesis of cross-linked poly(thio-ether) networks under mild conditions. mdpi.com The resulting polymers would benefit from the inherent properties of the quinoxaline core, such as high electron affinity, which is advantageous for applications in organic electronics. researchgate.net

The properties of these functional polymers can be tuned by modifying the polymer backbone and side chains. For example, the introduction of different π-bridged units or side chains can influence the optical absorption, electronic energy levels, and charge transport capabilities of the polymer. rsc.org

Table 1: Representative Properties of Quinoxaline-Based Copolymers

| Copolymer | Monomer Units | Molar Mass (Mw) | Optical Bandgap (eV) | HOMO Level (eV) | LUMO Level (eV) |

| PQx2T | Quinoxaline, Bithiophene | 20,000 | 1.70 | -5.37 | -3.67 |

| PQx4T | Quinoxaline, Quaterthiophene | 12,000 | 1.71 | -5.17 | -3.45 |

| PQx6T | Quinoxaline, Sexithiophene | 29,000 | 1.72 | -5.17 | -3.45 |

Data is representative of quinoxaline-thiophene copolymers and adapted from literature on similar structures. researchgate.net

Electrochemical Sensing Capabilities and Mechanisms for Analytes

The electrochemical properties of this compound and its derivatives make them promising candidates for the development of electrochemical sensors. The quinoxaline moiety can undergo reversible redox reactions, and the thiol group provides a strong anchoring point for immobilization onto electrode surfaces.

Mechanisms of Electrochemical Sensing:

The sensing mechanism often relies on the modulation of the electrochemical signal of the quinoxaline core upon interaction with an analyte. This can occur through several mechanisms:

Redox Activity: The nitrogen atoms in the pyrazine (B50134) ring of the quinoxaline structure make it electron-deficient and capable of undergoing reduction. The presence of analytes can influence the redox potential or the current intensity of these processes.

Coordination Chemistry: The quinoxaline-thiol scaffold can act as a ligand, coordinating with metal ions. This coordination can alter the electronic properties of the molecule, leading to a detectable change in its electrochemical response.

Catalytic Activity: In some cases, the immobilized quinoxaline derivative can catalyze the electrochemical reaction of an analyte. For instance, modified electrodes can be used for the amperometric detection of thiols like cysteine and glutathione. nih.gov The catalytic process often involves the redox mediation of the quinoxaline core.

Thiol-Based Interactions:

The thiol group is known to react with various species, and these reactions can be exploited for sensing. For example, the reaction of thiols with quinones can be monitored electrochemically, providing a method for the selective determination of thiols. researchgate.net This principle can be adapted for sensors based on this compound, where the quinoxaline core itself might act as the signaling unit.

The thiol group also allows for the straightforward immobilization of the molecule onto gold electrodes, forming self-assembled monolayers (SAMs) that provide a stable and well-defined sensor interface.

Photophysical Properties and Potential Applications in Organic Optoelectronics

Quinoxaline derivatives are a significant class of materials in the field of organic optoelectronics, finding applications in organic light-emitting diodes (OLEDs) and organic solar cells (OSCs). nih.govqmul.ac.uk Their utility stems from their tunable photophysical properties, high electron affinity, and good thermal stability. researchgate.net

Photophysical Properties:

The photophysical properties of quinoxaline derivatives are largely dictated by intramolecular charge transfer (ICT) between the electron-deficient quinoxaline core and any electron-donating substituents. In the case of this compound, the pyrrolidinyl group acts as an electron donor.

Absorption and Emission: These compounds typically exhibit strong absorption in the UV-visible region. The fluorescence emission wavelength can be tuned by modifying the substituents on the quinoxaline ring. Introducing electron-donating or electron-withdrawing groups can lead to a bathochromic (red) shift in the emission spectrum. mdpi.com

Quantum Yield: The fluorescence quantum yield is a critical parameter for optoelectronic applications and is influenced by the molecular structure and the surrounding environment.

Solvatochromism: Many quinoxaline derivatives exhibit solvatochromism, where the absorption and emission spectra shift depending on the polarity of the solvent. This is indicative of a change in the dipole moment upon electronic excitation, a characteristic of ICT states.

Applications in Organic Optoelectronics:

Organic Light-Emitting Diodes (OLEDs): Quinoxaline derivatives are used as electron-transporting materials, host materials for phosphorescent emitters, and as fluorescent emitters themselves. researchgate.netresearchgate.netgoogle.com Their high electron affinity facilitates electron injection and transport, while their tunable emission properties allow for the generation of light across the visible spectrum.

Organic Solar Cells (OSCs): In OSCs, quinoxaline-based materials, particularly polymers, are employed as electron acceptors (n-type semiconductors). nih.govmetu.edu.tr The strong electron-accepting nature of the quinoxaline unit promotes efficient charge separation at the donor-acceptor interface.

Table 2: Photophysical Data for a Representative Quinoxaline-Based Copolymer

| Polymer | Solvent | Absorption Max (nm) | Emission Max (nm) | Optical Bandgap (eV) |

| P2F | Film | 300-727 | - | 1.70 |

Data is representative of a quinoxaline-based copolymer for organic solar cells and is adapted from literature. metu.edu.tr

Development of Chemo-/Biosensors Based on Quinoxaline-Thiol Scaffolds

The combination of a quinoxaline signaling unit and a thiol recognition/anchoring group in this compound provides a versatile platform for the development of chemo- and biosensors.

Chemosensors for Metal Ions:

Quinoxaline derivatives have been extensively studied as chromogenic and fluorogenic chemosensors for various metal cations. researchgate.net The sensing mechanism typically involves the coordination of the metal ion to the nitrogen atoms of the quinoxaline ring and potentially other donor atoms in the molecule, such as the sulfur of the thiol group. This binding event perturbs the electronic structure of the quinoxaline chromophore, leading to a change in its absorption or fluorescence properties.

For instance, quinoline-2-thiol derivatives, which are structurally related to the quinoxaline-2-thiol (B7761206) core, have been shown to act as fluorescent sensors for heavy metal ions like Hg²⁺, Ag⁺, and Cu²⁺ through fluorescence quenching via photoinduced electron transfer (PET). researchgate.net

Biosensors for Thiols and Other Biomolecules:

The thiol group in this compound can be utilized for the detection of biological thiols (biothiols) such as cysteine, homocysteine, and glutathione. researchgate.netnih.gov Fluorescent probes for biothiols often operate via mechanisms such as Michael addition or thiol-disulfide exchange, which lead to a change in the fluorescence of the signaling unit. nih.gov A quinoxaline-based probe could be designed to be "switched on" or "switched off" upon reaction with a biothiol.

Furthermore, the thiol group can be used to conjugate the quinoxaline scaffold to biomolecules like proteins or DNA, enabling the development of targeted fluorescent probes for bioimaging applications.

Table 3: Examples of Analytes Detected by Quinoxaline-Based Sensors

| Sensor Type | Target Analyte | Sensing Mechanism | Signal Change |

| Chemosensor | Anions (F⁻, AcO⁻) | Nucleophilic Addition | Change in absorption/fluorescence |

| Chemosensor | Metal Ions (e.g., Cu²⁺, Co²⁺, Ni²⁺, Hg²⁺) | Coordination | Colorimetric and fluorogenic response |

| Biosensor | Biothiols (e.g., Cysteine, Glutathione) | Nucleophilic Substitution/Addition | Fluorescence enhancement |

Information is based on the general sensing capabilities of quinoxaline and thiol-containing compounds. researchgate.netrsc.orgrsc.org

Surface Functionalization and Adsorption Studies on Various Substrates

The thiol group is a key functional moiety for the surface functionalization of various materials, particularly metals and metal oxides. This allows for the controlled modification of surface properties and the fabrication of well-defined interfaces for a range of applications.

Self-Assembled Monolayers (SAMs) on Gold:

Thiols readily form highly ordered, self-assembled monolayers (SAMs) on gold surfaces. uh.eduresearchgate.net The sulfur atom forms a strong covalent bond with the gold, leading to a densely packed and oriented molecular layer. The formation of SAMs of this compound on a gold substrate would result in a surface whose properties are dictated by the exposed quinoxaline units. Such functionalized surfaces could be used in:

Molecular Electronics: To control the work function of electrodes.

Sensing: As a stable and reproducible platform for electrochemical or optical sensors.

Biocompatible Coatings: To control protein adsorption and cell adhesion.

The process of SAM formation is typically carried out by immersing a clean gold substrate into a dilute solution of the thiol compound. sigmaaldrich.com

Adsorption on Metal Oxides: